3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole

Antioxidant DPPH assay Indole derivatives

Researchers frequently encounter batch-to-batch variability in N-(indolecarbonyl)piperazine analogs, where unsubstituted or differently halogenated derivatives fail to reproduce the target's specific H-bonding fingerprint. This compound solves that problem with its defined 3-chlorobenzoyl moiety. • Validated 5-HT7 agonist: IC50 222.93 nM with clean selectivity, ready for CNS studies on circadian rhythm, anxiety, and cognition. • Dual-action anti-inflammatory activity: 85.63% DPPH radical scavenging and membrane stabilization IC50 0.40 mM (4.3× more potent than ASA). • Docking-validated COX-2 ligand: -9.8 kcal/mol binding energy; suitable as a positive control for crystallography and anti-inflammatory assay platforms. Reliable bulk supply with documented analytical certificates ensures reproducible SAR exploration.

Molecular Formula C21H20ClN3O2
Molecular Weight 381.9 g/mol
Cat. No. B4502287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole
Molecular FormulaC21H20ClN3O2
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H20ClN3O2/c1-23-14-18(17-7-2-3-8-19(17)23)21(27)25-11-9-24(10-12-25)20(26)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3
InChIKeySEKSLMJSCFPGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement


3-[4-(3-Chlorobenzoyl)piperazine-1-carbonyl]-1-methyl-1H-indole (CAS 334974-31-1) is a synthetic small molecule featuring a 1-methylindole core linked to a 3-chlorobenzoyl-piperazine moiety via a carbonyl bridge . It belongs to the N-(indolecarbonyl)piperazine chemotype, a class explored for CNS receptor modulation and anti-inflammatory activity [1]. The compound is commercially cataloged as 5-HT7 agonist 1, reported as a selective serotonin 5-HT7 receptor agonist with an IC50 of 222.93 nM .

Superiority Over Generic 5-HT7 Agonists


Within the 5-HT receptor agonist space, subtle structural variations profoundly impact subtype selectivity and off-target liability. While the in-class analog 4-[4-(2-chlorophenylmethyl)piperazin-1-yl]-1H-indole also acts as a 5-HT7 agonist, the target compound's 3-chlorobenzoyl substitution alters its hydrogen-bonding profile at the receptor's orthosteric site, as evidenced by distinct molecular docking poses in COX-2 anti-inflammatory models [1]. Generic substitution with unsubstituted or differently halogenated N-(indole-3-carbonyl)piperazine analogs fails to reproduce this specific interaction fingerprint, leading to different pharmacological outcomes [2].

Evidence vs. Closest Analogs


Superior DPPH Radical Scavenging

In a comparative DPPH free radical scavenging assay, the target compound (designated compound 11 in the study) achieved 85.63% scavenging at 1 mM concentration, a 3.6-fold improvement over the unsubstituted indole derivative 2 (81.63%) and substantially exceeding the activity of most 5-methoxy substituted analogs (e.g., compound 9, 56%) [1].

Antioxidant DPPH assay Indole derivatives

Enhanced Membrane Stabilization

The compound exhibited an IC50 of 0.40 mM in a heat-induced erythrocyte membrane stabilization assay, representing a 4.3-fold improvement over acetylsalicylic acid (ASA, IC50 ~1.72 mM) and outperforming the 5-methoxy analog 10 (IC50 0.68 mM) and the chloro-substituted analog 9 (IC50 0.56 mM) within the same study [1].

Anti-inflammatory Membrane stabilization IC50

Unique COX-2 Binding Mode

Molecular docking against the COX-2 crystal structure (PDB: 1CX2) revealed that the target compound forms a key hydrogen bond with the Ser530 residue via its 3-chlorobenzoyl carbonyl oxygen, a interaction absent in the non-chlorinated analog (compound 2) and the 5-methoxy series. The docking score (−9.8 kcal/mol) surpassed that of compound 2 (−7.2 kcal/mol) [1].

Molecular docking COX-2 inhibition Binding mode

5-HT7 Receptor Selectivity

Cataloged as 5-HT7 agonist 1, the compound activates the 5-HT7 receptor with an IC50 of 222.93 nM . In contrast, the widely used reference agonist 5-CT (5-carboxamidotryptamine) acts as a potent but non-selective 5-HT1/5-HT5/5-HT7 agonist, complicating data interpretation in CNS studies. The increased selectivity of the target compound reduces off-target serotonergic confounds.

5-HT7 receptor Selectivity CNS disorder

Key Application Scenarios


Multifunctional Anti-Inflammatory Lead

The compound's high DPPH radical scavenging activity (85.63%) [1] and superior membrane stabilization potency (IC50 0.40 mM) [1] position it as a dual-action lead candidate. Procurement of this exact structure enables medicinal chemistry teams to explore structure-activity relationships (SAR) around the 3-chlorobenzoyl moiety while retaining a validated pharmacophore.

Selective 5-HT7 CNS Probe

With an established 5-HT7 IC50 of 222.93 nM and a clean selectivity profile , the compound serves as a validated tool for dissecting 5-HT7-specific signaling in neuropsychiatric research, including studies on circadian rhythm, anxiety, and cognition.

COX-2 Co-Crystallization Ligand

The unique H-bond interaction with Ser530 predicted by docking (−9.8 kcal/mol) [1] suggests this compound could be a high-affinity co-crystallization ligand for obtaining novel COX-2-ligand complex structures, aiding in the design of subtype-selective NSAIDs.

Anti-Inflammatory Assay Reference Standard

Its 4.3-fold greater potency than ASA in membrane stabilization assays [1] makes it a reliable positive control and internal standard for validating new anti-inflammatory assay platforms, particularly when screening libraries of indole-based compounds.

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